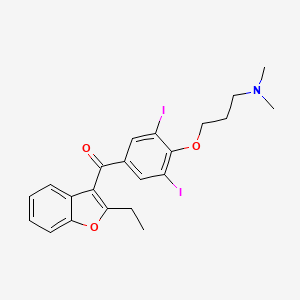

3-(Dimethylamino)propoxy Benziodarone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23I2NO3/c1-4-18-20(15-8-5-6-9-19(15)28-18)21(26)14-12-16(23)22(17(24)13-14)27-11-7-10-25(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKSHEJOLJGKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Dimethylamino)propoxy Benziodarone CAS number 1346604-30-5

CAS Number: 1346604-30-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethylamino)propoxy Benziodarone, a derivative of the well-characterized compound Benziodarone. Due to the limited publicly available data on this specific derivative, this guide also includes in-depth information on the parent compound, Benziodarone, to provide a relevant biological and mechanistic context for researchers.

Core Compound Information

This compound is primarily documented as a chemical intermediate and an analytical standard. Its structural relationship to Benziodarone suggests potential for similar biological activities, though specific data is not yet available in the public domain.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1346604-30-5 |

| Molecular Formula | C22H23I2NO3 |

| Molecular Weight | 603.23 g/mol |

| Synonyms | Amiodarone Impurity 19 |

Known Applications

The primary documented application of this compound is its use as an internal standard in the high-performance liquid chromatography (HPLC) monitoring of Amiodarone plasma levels[1]. The structural similarity and chemical stability of this compound make it a suitable reference for the accurate quantification of Amiodarone and its metabolites in biological samples.

Experimental Protocols

Representative HPLC Method for Amiodarone Quantification in Plasma

This protocol is a generalized representation based on established methods for Amiodarone analysis.

Objective: To quantify the concentration of Amiodarone in plasma samples using HPLC with UV detection, employing this compound as an internal standard.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate buffer

-

Amiodarone standard

-

This compound (Internal Standard - IS)

-

Drug-free plasma

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of Amiodarone in methanol.

-

Prepare a stock solution of this compound (IS) in methanol.

-

Create a series of working standard solutions of Amiodarone by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Pipette a known volume of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add a fixed amount of the IS solution to each tube.

-

Add a precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.

-

Vortex mix the tubes thoroughly.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, methanol, and ammonium acetate buffer. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for Amiodarone (e.g., 242 nm).

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Integrate the peak areas of Amiodarone and the IS.

-

Calculate the ratio of the peak area of Amiodarone to the peak area of the IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Amiodarone standards.

-

Determine the concentration of Amiodarone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Context: The Parent Compound, Benziodarone

To provide a framework for potential research into this compound, this section details the well-established biological activity of its parent compound, Benziodarone.

Benziodarone is a potent uricosuric agent that has been repurposed as a kinetic stabilizer of transthyretin (TTR)[2][3][4][5]. TTR is a protein that can misfold and aggregate into amyloid fibrils, leading to a group of diseases known as transthyretin amyloidosis[6].

Mechanism of Action: Transthyretin Stabilization

The currently understood mechanism of action of Benziodarone in preventing TTR amyloidosis is through the kinetic stabilization of the native TTR tetramer. The process is as follows:

-

TTR Dissociation: The pathogenic cascade of TTR amyloidosis begins with the dissociation of the stable, functional TTR tetramer into its constituent monomers[6].

-

Monomer Misfolding: These monomers are prone to misfolding, adopting a conformation that is susceptible to aggregation[6].

-

Amyloid Fibril Formation: The misfolded monomers self-assemble into amyloid fibrils, which deposit in various tissues and cause organ damage[6].

Benziodarone binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure[3][6]. This stabilization significantly slows down the rate of tetramer dissociation, thereby inhibiting the formation of amyloid fibrils[2][6]. X-ray crystallography studies have revealed that the benzofuran ring of Benziodarone occupies the inner hydrophobic pocket of the thyroxine-binding site, while the diiodophenyl group is located at the entrance[3].

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of TTR amyloidogenesis and the inhibitory action of Benziodarone, as well as a typical experimental workflow for screening TTR stabilizers.

Caption: Mechanism of TTR stabilization by Benziodarone.

Caption: Experimental workflow for screening TTR stabilizers.

Conclusion

This compound (CAS 1346604-30-5) is a compound with a defined role as an internal standard for the analytical quantification of Amiodarone. While direct biological data for this derivative is scarce, its structural similarity to Benziodarone provides a strong rationale for investigating its potential as a transthyretin stabilizer. The detailed mechanism of action and experimental approaches outlined for Benziodarone in this guide can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds in the context of transthyretin amyloidosis. Further research is warranted to elucidate the specific biological activities and pharmacological profile of this compound.

References

- 1. 1346604-30-5 | CAS数据库 [m.chemicalbook.com]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. Benziodarone and 6-hydroxybenziodarone are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)propoxy Benziodarone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Dimethylamino)propoxy Benziodarone. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a methodological framework for researchers. Furthermore, a summary of the synthesis of related benzofuran derivatives is included to provide contextual understanding. The known mechanism of action of its parent compound, Benziodarone, is also discussed and visually represented to infer potential biological activities.

Introduction

This compound is a derivative of Benziodarone, a compound historically used as a uricosuric agent for the treatment of gout.[1][2] The derivative, this compound, has been utilized as an internal standard in the High-Performance Liquid Chromatography (HPLC) monitoring of Amiodarone plasma levels.[3][4] A thorough understanding of its physicochemical properties is crucial for its application in analytical methodologies and for the potential exploration of its own pharmacological activities. This guide aims to consolidate the available data and provide practical experimental approaches for its further characterization.

Physicochemical Properties

The quantitative physicochemical data for this compound is limited. The available information is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2-Ethyl-1-benzofuran-3-yl)(4-(3-(dimethylamino)propoxy)-3,5-diiodophenyl)methanone | N/A |

| CAS Number | 1346604-30-5 | [3][4][5][6][7][8] |

| Chemical Formula | C22H23I2NO3 | [3][4][5][6] |

| Molecular Weight | 603.23 g/mol | [3][4][5][6] |

| Melting Point | No Data Available | [4] |

| Boiling Point | No Data Available | N/A |

| Solubility | No Data Available | N/A |

| pKa | No Data Available | N/A |

| logP | No Data Available | N/A |

Experimental Protocols for Physicochemical Property Determination

Given the absence of experimental data for several key properties of this compound, the following sections outline standardized protocols for their determination.

Melting Point Determination

The melting point is a fundamental indicator of the purity of a crystalline solid.

Methodology: Capillary Method [9][10][11][12][13]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range.

Solubility Determination

Solubility data is critical for formulation development and understanding a compound's behavior in biological systems.

Methodology: Shake-Flask Method [14][15][16][17]

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are chosen.

-

Sample Preparation: A known excess amount of this compound is added to a known volume of each solvent in a sealed flask.

-

Equilibration: The flasks are agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration [18][19][20]

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which is a critical factor in its pharmacokinetic and pharmacodynamic behavior.

Methodology: Shake-Flask Method [21][22][23]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis of Benzofuran Derivatives: A General Protocol

While a specific synthesis protocol for this compound is not publicly available, the following represents a general method for the synthesis of benzofuran derivatives, which can be adapted. One common approach is the Perkin rearrangement.[24]

Methodology: Palladium-Catalyzed Coupling and Cyclization [25][26][27][28]

-

Starting Materials: An appropriately substituted o-halophenol and a terminal alkyne are selected as the starting materials.

-

Reaction Conditions: The coupling reaction is typically carried out in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent and under an inert atmosphere. A base is also required.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzofuran ring. This can often occur in the same pot as the coupling reaction.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired benzofuran derivative.

Inferred Biological Activity and Signaling Pathway

As a derivative of Benziodarone, this compound may share similar biological activities. Benziodarone is known to act as a uricosuric agent, which means it increases the excretion of uric acid by the kidneys.[29] More recently, Benziodarone and its analogues have been identified as potent stabilizers of the transthyretin (TTR) protein.[30][31] The destabilization and misfolding of TTR are associated with transthyretin amyloidosis, a progressive and often fatal disease.

Mechanism of Action of Benziodarone:

-

Uricosuric Action: Benziodarone inhibits the reabsorption of uric acid in the renal tubules.

-

Transthyretin Stabilization: Benziodarone binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native conformation and preventing its dissociation into amyloidogenic monomers.[30]

Application as an Internal Standard in HPLC

This compound serves as an internal standard for the quantification of Amiodarone in plasma samples by HPLC. An internal standard is a compound with similar chemical properties to the analyte that is added in a constant amount to all samples, calibrators, and controls. It is used to correct for the loss of analyte during sample preparation and for variations in injection volume.

General HPLC Method Development Workflow:

A robust HPLC method is essential for accurate quantification. The development process involves a systematic optimization of various parameters.[32][33][34][35][36]

Conclusion

While there is a significant gap in the publicly available physicochemical data for this compound, this technical guide provides a foundational understanding of the compound based on its known identity and its relationship to Benziodarone. The detailed experimental protocols offered herein provide a clear path for researchers to fully characterize this molecule. Further investigation into its properties is warranted to support its role as an analytical standard and to explore any potential pharmacological applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound CAS#: 1346604-30-5 [amp.chemicalbook.com]

- 4. International Laboratory USA [intlab.org]

- 5. 胺碘酮-氨碘酮杂质 | 1346604-30-5 [m.chemicalbook.com]

- 6. Toronto Research Chemicals (Page 85) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 7. modechem.com [modechem.com]

- 8. m.n-jz.com [m.n-jz.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. scribd.com [scribd.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

- 17. m.youtube.com [m.youtube.com]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. medwinpublishers.com [medwinpublishers.com]

- 21. acdlabs.com [acdlabs.com]

- 22. agilent.com [agilent.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. jocpr.com [jocpr.com]

- 25. Benzofuran synthesis [organic-chemistry.org]

- 26. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 28. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Nature of the uricosuric action of benziodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Benziodarone and 6-hydroxybenziodarone are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pharmtech.com [pharmtech.com]

- 33. onyxipca.com [onyxipca.com]

- 34. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 35. walshmedicalmedia.com [walshmedicalmedia.com]

- 36. asianjpr.com [asianjpr.com]

An In-depth Technical Guide to 3-(Dimethylamino)propoxy Benziodarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Dimethylamino)propoxy Benziodarone, a derivative of the pharmacologically active compound Benziodarone. This document also explores the known mechanisms and signaling pathway interactions of its parent compound, offering valuable insights for researchers in drug development and related scientific fields.

Core Compound Data

This compound is identified as a derivative of Benziodarone and is noted for its application as an internal standard in the High-Performance Liquid Chromatography (HPLC) monitoring of Amiodarone plasma levels.[1] The fundamental molecular and physical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H23I2NO3 | [1] |

| Molecular Weight | 603.23 g/mol | [1] |

| CAS Number | 1346604-30-5 | [1] |

| Synonym | A derivative of Benziodarone used as an internal standard in the HPLC monitoring of Amiodarone plasma levels. | [1] |

Pharmacological Profile of the Parent Compound: Benziodarone

While specific pharmacological data for this compound is limited, extensive research on its parent compound, Benziodarone, provides a framework for understanding its potential biological activities. Benziodarone is recognized as a vasodilator and has been studied for various therapeutic applications.[2]

| Pharmacological Activity | Description | Key Findings |

| Uricosuric and Uricostatic Agent | Benziodarone promotes the excretion of uric acid, making it effective in managing hyperuricemia, a condition of elevated uric acid in the blood often associated with gout.[3][4][5][6] | It has been used in the treatment of gout.[3][4] However, it was withdrawn from some markets due to instances of jaundice in patients.[3][4] |

| Inhibition of Transthyretin Amyloidogenesis | Benziodarone and its analogues have been shown to be potent and selective inhibitors of transthyretin amyloidogenesis, a process implicated in certain types of amyloidosis.[7] | X-ray crystallography reveals that the halogenated hydroxyphenyl ring of Benziodarone binds at the entrance of the thyroxine-binding channel of transthyretin, while the benzofuran ring is situated in the inner channel.[7] |

| Effect on Thyroid Hormone Metabolism | Benziodarone influences the peripheral metabolism of thyroid hormones, exhibiting an amiodarone-like effect.[8] | It diverts the metabolism of thyroxine (T4) towards reverse triiodothyronine (rT3) rather than the more active triiodothyronine (T3).[8] |

Signaling Pathway Involvement of Benziodarone

The primary documented signaling pathway influenced by Benziodarone is the metabolism of thyroid hormones. Its action mimics that of the antiarrhythmic drug Amiodarone, which is structurally related.

Caption: Benziodarone's Influence on Thyroid Hormone Metabolism.

Experimental Protocols and Methodologies

Generalized HPLC Workflow for Amiodarone Analysis

The following diagram illustrates a typical workflow for the quantification of Amiodarone in plasma samples using an internal standard like this compound.

Caption: Generalized HPLC Workflow for Amiodarone Quantification.

While the specific parameters for an HPLC method using this compound as an internal standard are not available, a typical method for Amiodarone analysis would involve a C18 column with a mobile phase consisting of a buffer and an organic solvent mixture, followed by UV detection. The internal standard is crucial for accurate quantification by correcting for variations in sample preparation and injection volume.

References

- 1. International Laboratory USA [intlab.org]

- 2. Benziodarone - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Benziodarone | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 68-90-6,BENZIODARONE | lookchem [lookchem.com]

- 6. BENZIODARONE | 68-90-6 [chemicalbook.com]

- 7. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of benziodarone on the thyroid hormone levels and the pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of 3-(Dimethylamino)propoxy Benziodarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-(Dimethylamino)propoxy Benziodarone, a derivative of the cardiovascular drug Benziodarone. This document details the multi-step synthetic route, providing structured experimental protocols and quantitative data to support research and development activities.

Introduction

Benziodarone is a potent coronary vasodilator and antiarrhythmic agent. Its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents. This compound is a derivative where the phenolic hydroxyl group of Benziodarone is alkylated with a 3-(dimethylamino)propoxy moiety. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide outlines a plausible and scientifically sound synthetic pathway based on established chemical transformations.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages: the construction of the Benziodarone core and the subsequent etherification to introduce the 3-(dimethylamino)propoxy side chain. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthesis pathway.

Synthesis of the Benziodarone Core

Step 1: Synthesis of 2-Ethylbenzofuran

A common route to 2-substituted benzofurans starts from salicylaldehyde.

-

Reaction: Salicylaldehyde is reacted with chloroacetone in the presence of a base like potassium carbonate to form 2-acetylbenzofuran. This is followed by a Wolff-Kishner reduction to yield 2-ethylbenzofuran.

-

Protocol:

-

To a solution of salicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and chloroacetone (1.1 eq).

-

Reflux the mixture for 4-6 hours.

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

The crude 2-acetylbenzofuran is then subjected to Wolff-Kishner reduction.

-

To a solution of 2-acetylbenzofuran (1.0 eq) in diethylene glycol, add hydrazine hydrate (3.0 eq) and potassium hydroxide (3.0 eq).

-

Heat the mixture to 180-200 °C for 3-4 hours, distilling off water.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-ethylbenzofuran, which may be purified by vacuum distillation.

-

Step 2: Friedel-Crafts Acylation

-

Reaction: 2-Ethylbenzofuran undergoes Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

-

Protocol:

-

To a solution of 2-ethylbenzofuran (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in a suitable solvent such as dichloromethane or nitrobenzene, cool to 0 °C.[1]

-

Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield (2-Ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone.

-

Step 3: Demethylation

-

Reaction: The methoxy group is cleaved to reveal the phenolic hydroxyl group using a demethylating agent like boron tribromide (BBr₃).

-

Protocol:

-

Dissolve (2-Ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to -78 °C and add a solution of boron tribromide (1.5 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with water, dry, and concentrate.

-

Purify the product by column chromatography to obtain (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone.[2][3]

-

Step 4: Iodination

-

Reaction: The activated aromatic ring of the hydroxyphenyl moiety is iodinated at the ortho positions to the hydroxyl group.

-

Protocol:

-

To a solution of (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (1.0 eq) in a solvent mixture like methanol or ethanol, add iodine (2.2 eq).

-

Add an oxidizing agent such as periodic acid or hydrogen peroxide to facilitate the iodination.[4]

-

Stir the reaction at room temperature for 24-48 hours.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

The crude product, (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone (Benziodarone core), can be purified by recrystallization.

-

Synthesis of this compound

Step 5: Williamson Ether Synthesis

-

Reaction: The final step involves the O-alkylation of the Benziodarone core with 3-(dimethylamino)propyl chloride.

-

Protocol:

-

To a solution of the Benziodarone core (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Add 3-(dimethylamino)propyl chloride hydrochloride (1.2 eq) and a catalytic amount of potassium iodide.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data

The following table summarizes the expected molecular weights and representative yields for the key compounds in the synthesis pathway. Yields can vary based on reaction scale and optimization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 2-Ethylbenzofuran | C₁₀H₁₀O | 146.19 | 70-85 |

| (2-Ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone | C₁₈H₁₆O₃ | 280.32 | 65-80 |

| (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | C₁₇H₁₄O₃ | 266.29 | 80-95 |

| (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone | C₁₇H₁₂I₂O₃ | 546.09 | 60-75 |

| This compound | C₂₂H₂₃I₂NO₃ | 631.23 | 50-70 |

Conclusion

The synthesis of this compound is a multi-step process that relies on classical organic reactions. The successful execution of this pathway requires careful control of reaction conditions and purification of intermediates. This guide provides a solid foundation for researchers to reproduce and adapt these methods for their specific research needs in the field of medicinal chemistry and drug development.

References

- 1. WO2007140989A2 - Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments - Google Patents [patents.google.com]

- 2. (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone [cymitquimica.com]

- 3. (2-ETHYL-1-BENZOFURAN-3-YL)(4-HYDROXYPHENYL)METHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

Certificate of Analysis: A Technical Guide for 3-(Dimethylamino)propoxy Benziodarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies pertaining to the Certificate of Analysis (CoA) for 3-(Dimethylamino)propoxy Benziodarone. This document is designed to offer in-depth information for researchers and professionals involved in drug development and quality control.

Product Identification and General Properties

This compound is primarily known as a derivative of Benziodarone and is recognized as a significant impurity in the synthesis of Amiodarone, where it is designated as Amiodarone Impurity 19.[1] It also serves as an internal standard in the HPLC monitoring of Amiodarone plasma levels.[2]

| Parameter | Specification |

| Product Name | This compound |

| Synonym | (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone; Amiodarone Impurity 19[1] |

| CAS Number | 1346604-30-5[2][3] |

| Molecular Formula | C22H23I2NO3[2] |

| Molecular Weight | 603.23 g/mol [2] |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

Analytical Data: Purity and Impurity Profile

The following tables summarize the typical quantitative data obtained through validated analytical methods. The control of impurities is a critical aspect of pharmaceutical quality, with regulatory bodies like the ICH providing clear guidelines.[4][5][6]

Table 2.1: Chromatographic Purity and Assay

| Test | Method | Result | Specification |

| Assay | HPLC-UV | 99.6% | ≥ 98.0% |

| Purity (by Area %) | HPLC-UV | 99.8% | ≥ 99.0% |

Table 2.2: Impurity Profile

| Impurity | Retention Time (Relative) | Result (Area %) | Specification Limit |

| Amiodarone | 1.25 | 0.08% | ≤ 0.15% |

| Benziodarone | 0.85 | 0.05% | ≤ 0.15% |

| Unknown Impurity 1 | 1.10 | Not Detected | ≤ 0.10% |

| Total Impurities | - | 0.13% | ≤ 0.50% |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following protocols are representative of the techniques used to analyze this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is designed to be stability-indicating for the separation of the main component from its potential impurities.[4][6]

-

Instrumentation : UHPLC/HPLC system with UV/PDA detector.

-

Column : Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.[4]

-

Mobile Phase :

-

A: 50 mM Acetate Buffer, pH 5.5

-

B: Methanol:Acetonitrile (3:4, v/v)

-

-

Gradient Elution :

Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |

-

Flow Rate : 0.5 mL/min

-

Column Temperature : 30°C

-

Detection Wavelength : 240 nm[5]

-

Injection Volume : 5 µL

-

Sample Preparation : Prepare a 1.0 mg/mL solution in Methanol.

Mass Spectrometry (MS) for Identification

Mass spectrometry is employed for the confirmation of molecular weight and structural elucidation.

-

Instrumentation : Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a QTOF or similar high-resolution mass analyzer.

-

Ionization Mode : Electrospray Ionization (ESI), Positive Mode.

-

Mass Range : m/z 100-1000.

-

Data Acquisition : Full scan mode for molecular ion confirmation and tandem MS (MS/MS) for fragmentation analysis to confirm the structure. The high mass accuracy of the data enables confident identification.

-

Expected Ion : [M+H]⁺ at m/z 604.99.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides definitive structural information.

-

Instrumentation : 400 MHz (or higher) NMR Spectrometer.

-

Solvent : Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6).

-

Experiments :

-

¹H NMR : To determine the proton environment and confirm the presence of key functional groups (e.g., dimethylamino, propoxy chain, aromatic protons).

-

¹³C NMR : To identify all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC) : To establish connectivity between protons and carbons for unambiguous structural assignment.

-

Process and Data Flow Visualizations

The following diagrams illustrate the logical workflows for the analysis and certification of this compound.

Caption: Workflow for Certificate of Analysis Generation.

This document serves as a representative technical guide. Specific values and observations may vary between batches and testing laboratories. Always refer to the lot-specific Certificate of Analysis for definitive data.

References

Commercial Suppliers and Technical Insights on Benziodarone Derivatives

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Benziodarone and its analogues, this technical guide offers a summary of commercial sourcing for 3-(Dimethylamino)propoxy Benziodarone and delves into relevant experimental protocols and signaling pathways associated with the broader Benziodarone class of compounds. Due to a lack of specific data for this compound, this guide leverages information from its parent compound, Benziodarone, and the structurally related drug, Amiodarone, to provide a foundational understanding of its potential biological context.

Commercial Availability of this compound

The following table summarizes the commercial suppliers identified for this compound, a derivative of Benziodarone. This compound is also known as (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone and is listed as an Amiodarone impurity.[1]

| Supplier Name | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| 健竹科技 (Jianzhu Technology) | This compound | 1346604-30-5 | C22H23I2NO3 | 603.23 | No purity or quantity information available. |

| International Laboratory USA | This compound | 1346604-30-5 | C22H23I2NO3 | 603.23 | Used as an internal standard in HPLC monitoring of Amiodarone plasma levels.[2] |

| ChemicalBook | This compound | 1346604-30-5 | C22H23I2NO3 | 603.23 | General chemical information provided.[1] |

Experimental Protocols: Transthyretin Amyloidogenesis Inhibition Assay

Benziodarone has been identified as a potent stabilizer of the tetrameric structure of transthyretin (TTR), a strategy effective in treating transthyretin amyloidosis.[3][4] An acid-induced aggregation assay can be utilized to evaluate the inhibitory activity of Benziodarone and its analogues.[3][4]

Objective:

To assess the inhibitory effect of test compounds on the acid-induced aggregation of the V30M mutant of transthyretin (V30M-TTR).

Materials:

-

Recombinant V30M-TTR

-

Test compounds (e.g., Benziodarone analogues) dissolved in DMSO

-

Thioflavin-T

-

Sodium acetate buffer (pH 7.0)

-

Sodium acetate buffer (pH 4.7)

-

37°C incubator

-

Fluorescence spectrophotometer

Methodology:

-

Preparation of V30M-TTR Solution: Prepare a solution of V30M-TTR at a concentration of 10 μM (tetramer concentration) in a sodium acetate buffer at pH 7.0.

-

Compound Incubation: Add the test compound from a DMSO stock solution to the V30M-TTR solution to a final concentration of 20 μM. An equivalent volume of DMSO is used as a control.

-

Induction of Aggregation: Induce amyloid aggregation by a pH jump from 7.0 to 4.7.

-

Incubation: Incubate the solutions at 37°C for 7 days.

-

Fluorescence Measurement: Monitor the time course of aggregation by measuring the fluorescence intensity of Thioflavin-T.

-

Data Analysis: Calculate the inhibition ratio of the test compounds against V30M-TTR aggregation. The half-maximal inhibitory concentration (IC50) can be determined from dose-response curves.[2][3]

Signaling Pathway: Inhibition of TLR3-Mediated NF-κB Activation by Amiodarone

Amiodarone, a compound structurally related to Benziodarone, has been shown to selectively inhibit the Toll-like receptor 3 (TLR3)-mediated nuclear factor κB (NF-κB) signaling pathway.[5] This inhibition is achieved by blocking the acidification of intracellular organelles.[5]

The TLR3-mediated NF-κB signaling pathway is a key component of the innate immune response, activated by viral double-stranded RNA and its synthetic analogue polyinosinic-polycytidylic acid (Poly(I:C)). Activation of this pathway leads to the transcription of pro-inflammatory genes.

Mechanism of Action:

-

Ligand Recognition: Poly(I:C) is recognized by TLR3 in endosomes.

-

Signal Transduction Cascade: This recognition initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).

-

NF-κB Translocation: The degradation of IκB releases the NF-κB complex (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and adhesion molecules like ICAM-1.

-

Inhibition by Amiodarone: Amiodarone disrupts this pathway by inhibiting the acidification of endosomes. This blockage prevents the proper signaling cascade initiated by TLR3, thereby inhibiting the degradation of IκB and the nuclear translocation of NF-κB.

References

- 1. This compound CAS#: 1346604-30-5 [amp.chemicalbook.com]

- 2. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benziodarone and 6-hydroxybenziodarone are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amiodarone inhibits the Toll-like receptor 3-mediated nuclear factor κB signaling pathway by blocking organelle acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-(Dimethylamino)propoxy Benziodarone in Methanol and Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)propoxy Benziodarone, a derivative of Benziodarone used as an internal standard in HPLC monitoring. While specific quantitative solubility data in methanol and acetonitrile is not publicly available, this document outlines the standardized experimental protocols to determine these values, presents a template for data presentation, and illustrates the experimental workflow.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in methanol and acetonitrile has not been reported. The following table is provided as a standardized template for researchers to record their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | 25 | Equilibrium Solubility | ||

| Acetonitrile | 25 | Equilibrium Solubility |

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound. This method involves achieving a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound (solid)

-

Methanol (analytical grade)

-

Acetonitrile (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing a known volume of methanol and acetonitrile, respectively. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a constant temperature incubator set to 25°C.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (methanol or acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered sample solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in mg/mL and convert to molar solubility (mol/L) using the molecular weight of this compound (603.23 g/mol ).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

An In-depth Technical Guide to 3-(Dimethylamino)propoxy Benziodarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(Dimethylamino)propoxy Benziodarone. While specific experimental data for this particular derivative is limited, its primary documented application is as an internal standard for analytical purposes. This guide leverages extensive research on its parent compound, Benziodarone, and related analogues to provide a thorough understanding of its chemical context, potential biological significance, and the experimental methodologies relevant to its study.

Chemical Identity and Structure

This compound is a derivative of the uricosuric agent Benziodarone. Its chemical structure is characterized by the addition of a 3-(dimethylamino)propoxy group to the phenolic hydroxyl of the diiodophenyl moiety.

IUPAC Name: (2-Ethyl-1-benzofuran-3-yl)(4-(3-(dimethylamino)propoxy)-3,5-diiodophenyl)methanone[1] CAS Number: 1346604-30-5[1][2][3] Molecular Formula: C22H23I2NO3[2]

The core structure consists of a benzofuran ring system linked via a carbonyl group to a di-iodinated phenyl ring. The key modification is the ether linkage of a propoxy chain with a terminal dimethylamino group.

Physicochemical Properties

Quantitative data for this compound is not widely published. The table below summarizes its known properties and provides estimated values based on its chemical structure.

| Property | Value | Source |

| Molecular Weight | 603.23 g/mol | [2] |

| Molecular Formula | C22H23I2NO3 | [2] |

| Melting Point | No Data Available | [2] |

| Boiling Point | Not Applicable (likely decomposes) | Inferred |

| Solubility | Sparingly soluble in aqueous solutions; soluble in organic solvents like DMSO and methanol. | Inferred from structure |

| pKa (of tertiary amine) | ~9.0 - 10.0 | Estimated |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be derived from the established synthesis of Benziodarone and its analogues[4]. The final step would involve the alkylation of the phenolic hydroxyl group of Benziodarone.

Proposed Synthetic Pathway

The synthesis would likely proceed via a Williamson ether synthesis, reacting Benziodarone with a suitable 3-(dimethylamino)propyl halide under basic conditions.

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: General Synthesis

-

Deprotonation: Dissolve Benziodarone in a suitable aprotic solvent such as acetone or DMF. Add a slight excess of a mild base, like potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Alkylation: To the solution containing the phenoxide intermediate, add 3-(dimethylamino)propyl chloride. Heat the reaction mixture to facilitate the SN2 reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. As noted, this compound has been used as an internal standard for HPLC analysis of Amiodarone plasma levels[1][2].

-

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition[4][5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, showing the characteristic peaks for the benzofuran, diiodophenyl, and the newly introduced 3-(dimethylamino)propoxy groups.

Biological Context and Mechanism of Action of Parent Compound

While this compound is primarily documented as an analytical standard, its core structure, Benziodarone, has been the subject of significant research as a potent stabilizer of transthyretin (TTR)[6][7].

Transthyretin Amyloidosis

Transthyretin is a protein that transports thyroxine and retinol-binding protein in the blood. In certain pathological conditions, the TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils. These deposits in various organs lead to a group of fatal disorders known as transthyretin amyloidosis[4][6][7].

Mechanism of TTR Stabilization by Benziodarone Analogues

A key therapeutic strategy for transthyretin amyloidosis is the stabilization of the native tetrameric structure of TTR, which prevents its dissociation into amyloidogenic monomers[4][7]. Benziodarone and its analogues have been shown to act as kinetic stabilizers by binding to the thyroxine-binding sites of TTR[4][7].

References

- 1. This compound CAS#: 1346604-30-5 [amp.chemicalbook.com]

- 2. International Laboratory USA [intlab.org]

- 3. This compound-健竹科技 [m.n-jz.com]

- 4. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benziodarone and 6-hydroxybenziodarone are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amiodarone in Human Plasma Using 3-(Dimethylamino)propoxy Benziodarone as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of amiodarone in human plasma. The method employs 3-(Dimethylamino)propoxy Benziodarone as an internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction procedure is utilized for sample preparation, followed by isocratic elution and UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of amiodarone in a research setting.

Introduction

Amiodarone is a potent antiarrhythmic agent used in the treatment of various types of cardiac dysrhythmias. Due to its complex pharmacokinetic profile and narrow therapeutic index, accurate and reliable monitoring of its plasma concentrations is crucial. This document provides a detailed protocol for an HPLC method that has been developed and validated for the quantification of amiodarone, utilizing this compound as an internal standard to correct for variations in extraction efficiency and injection volume.

Experimental

Materials and Reagents

-

Amiodarone Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC Grade Acetonitrile

-

HPLC Grade Methanol

-

Potassium Dihydrogen Phosphate

-

Orthophosphoric Acid

-

Deionized Water

-

Human Plasma (Drug-Free)

-

n-Hexane

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC Column | C18 column (5 µm, 150 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 4.5, adjusted with orthophosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 242 nm |

| Column Temperature | 30°C |

| Internal Standard | This compound |

Protocols

Standard and Sample Preparation

1. Preparation of Standard Stock Solutions:

-

Amiodarone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Amiodarone Hydrochloride in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

2. Preparation of Working Standard Solutions and Calibration Curve:

-

Prepare a series of working standard solutions of amiodarone by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Prepare a working internal standard solution of 10 µg/mL by diluting the IS stock solution with the same diluent.

-

To prepare calibration standards, spike 100 µL of drug-free human plasma with the appropriate amiodarone working solutions and 10 µL of the working internal standard solution.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the 10 µg/mL internal standard working solution.

-

Add 50 µL of 1M sodium hydroxide to alkalinize the sample.

-

Add 1 mL of n-hexane and vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Method Validation Data

The method was validated for linearity, precision, and accuracy.

| Parameter | Amiodarone | This compound (IS) |

| Retention Time (min) | ~ 6.5 | ~ 8.2 |

| Linearity Range (µg/mL) | 0.1 - 10 | N/A |

| Correlation Coefficient (r²) | > 0.995 | N/A |

| Precision (%RSD) | < 15% | N/A |

| Accuracy (% Recovery) | 85% - 115% | N/A |

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of amiodarone.

Signaling Pathway and Logical Relationship

The logical relationship in this analytical method is a straightforward input-process-output sequence.

Caption: Logical flow of the quantitative analysis of amiodarone.

Protocol for the Quantification of Amiodarone in Human Plasma Using 3-(Dimethylamino)propoxy Benziodarone as an Internal Standard

Application Note AP-LCMS-001

Abstract

This application note details a robust and reliable protocol for the quantitative analysis of amiodarone in human plasma using 3-(Dimethylamino)propoxy Benziodarone as an internal standard (IS). The methodology employs a protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics of the method. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of amiodarone.

Introduction

Amiodarone is a potent antiarrhythmic drug used in the treatment of various types of tachyarrhythmias. Due to its narrow therapeutic index and potential for toxicity, monitoring its concentration in plasma is crucial for effective and safe patient management. The use of a stable and reliable internal standard is paramount for accurate and precise quantification in bioanalytical methods. This compound, a derivative of benziodarone, is a suitable internal standard for the LC-MS/MS analysis of amiodarone due to its structural similarity and comparable ionization efficiency. This document provides a comprehensive protocol for its use in a bioanalytical setting.

Experimental Protocols

Materials and Reagents

-

Amiodarone hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve amiodarone hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the amiodarone stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation

-

Label polypropylene microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

-

Pipette 50 µL of the appropriate working standard solution (for calibration and QC) or blank plasma (for unknown samples) into the corresponding tubes.

-

Add 50 µL of human plasma to the tubes containing working standards and 50 µL of blank plasma to the blank and zero samples. For unknown samples, add 100 µL of the subject sample.

-

To all tubes, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex mix all tubes for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Amiodarone: m/z 646.0 → 281.1; this compound: m/z 604.2 → 86.1 (Hypothetical) |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

Note: MRM transitions for this compound are hypothetical and should be optimized based on experimental infusion and product ion scans.

Data Presentation

The following table summarizes the typical performance characteristics of a validated bioanalytical method using this protocol.

| Parameter | Acceptance Criteria | Representative Results |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 8% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -7.5% to 5.2% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |

Visualizations

Caption: Experimental workflow for plasma sample analysis.

Caption: Logic of internal standard-based quantification.

Application Note: Quantitative Analysis of Amiodarone and N-desethylamiodarone in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of amiodarone and its major active metabolite, N-desethylamiodarone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Amiodarone-D4) to ensure accuracy and precision. The method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments. While this note details a method using a commonly accepted internal standard, the principles outlined can be adapted for other suitable internal standards.

Introduction

Amiodarone is a potent antiarrhythmic agent used in the treatment of various cardiac arrhythmias. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, monitoring the plasma concentrations of amiodarone and its active metabolite, N-desethylamiodarone, is crucial for optimizing therapy and minimizing toxicity.[1] LC-MS/MS offers high sensitivity and specificity for the quantification of these compounds in complex biological matrices.[1] This document provides a detailed protocol for the analysis of amiodarone and N-desethylamiodarone in human plasma.

Experimental

Materials and Reagents

-

Amiodarone hydrochloride (Reference Standard)

-

N-desethylamiodarone (Reference Standard)

-

Amiodarone-D4 (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of amiodarone and N-desethylamiodarone from human plasma.[2][3]

-

Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (Amiodarone-D4 in methanol).

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium formate with 0.02% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 50°C |

| Gradient | As per the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 30 |

| 3.0 | 60 |

| 4.0 | 90 |

| 4.5 | 90 |

| 4.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Nebulizer Pressure | 60 psi |

| Sheath Gas Temperature | 390°C |

| Sheath Gas Flow | 12 L/min |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amiodarone | 646.1 | 58.1 | 45 |

| N-desethylamiodarone | 618.1 | 546.4 | 35 |

| Amiodarone-D4 (IS) | 650.1 | 104.1 | 35 |

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of amiodarone and N-desethylamiodarone, compiled from multiple sources.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Amiodarone | 6.25 - 600 | 6.25 | [1] |

| N-desethylamiodarone | 2.5 - 1250 | 2.5 | [3] |

| Amiodarone | 2.5 - 1000 | 2.5 | [4] |

| N-desethylamiodarone | 2.5 - 1000 | 2.5 | [4] |

| Amiodarone | 1 - 2000 | 1 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Amiodarone | 2.5 (LLOQ) | < 18 | < 18 | 88 - 112 | [4] |

| 10 | < 15 | < 15 | 90 - 110 | ||

| 500 | < 15 | < 15 | 90 - 110 | ||

| 1000 | < 15 | < 15 | 90 - 110 | ||

| N-desethylamiodarone | 2.5 (LLOQ) | < 18 | < 18 | 88 - 112 | [4] |

| 10 | < 15 | < 15 | 90 - 110 | ||

| 500 | < 15 | < 15 | 90 - 110 | ||

| 1000 | < 15 | < 15 | 90 - 110 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of amiodarone.

Principle of Internal Standard Calibration

Caption: Role of an internal standard in quantitative analysis.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. [Measurement of serum amiodarone by protein precipitation followed by high performance liquid chromatography with ultraviolet detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of 3-(Dimethylamino)propoxy Benziodarone Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of 3-(Dimethylamino)propoxy Benziodarone. This compound is a derivative of Benziodarone and is often utilized as an internal standard in high-performance liquid chromatography (HPLC) for monitoring plasma levels of related drugs like Amiodarone[1][2]. The information herein is intended to ensure accurate and reproducible experimental outcomes.

Chemical Properties and Solubility

| Property | Value | Reference |

| Chemical Formula | C22H23I2NO3 | [1] |

| Molecular Weight | 603.23 g/mol | [1] |

| CAS Number | 1346604-30-5 | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][4][5] |

| Alternative Solvents | Dimethylformamide (DMF), Ethanol | [3] |

| Suggested Stock Conc. | 10 mM in DMSO | [4][5] |

| Storage Conditions | -20°C, protected from light | [3] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile pipette tips

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: 0.010 mol/L x 0.001 L x 603.23 g/mol = 0.60323 mg

-

Weigh the compound: Carefully weigh the calculated amount of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Add solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

-

Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term storage, 4°C may be acceptable, though stability should be verified. Studies on the related compound Amiodarone hydrochloride have shown stability in solution for extended periods when refrigerated[6][7].

Safety Precautions:

-

Handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Signaling Pathway: Inhibition of Transthyretin Amyloidogenesis

Benziodarone, the parent compound of this compound, has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis[4][5][8]. This process is implicated in diseases such as familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis[2][9][10]. The diagram below illustrates the mechanism of TTR amyloid formation and the inhibitory action of Benziodarone.

Caption: Inhibition of TTR amyloidogenesis by Benziodarone.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.

Caption: Workflow for preparing the stock solution.

References

- 1. Interleukin-1 signaling pathway as a therapeutic target in transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical stability of amiodarone hydrochloride in intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. uspnf.com [uspnf.com]

- 9. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transthyretin Familal Amyloid Neuropathy [practicalneurology.com]

Application Notes and Protocols for Bioanalytical Method Validation of 3-(Dimethylamino)propoxy Benziodarone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Dimethylamino)propoxy Benziodarone is a derivative of Benziodarone.[1] This document provides detailed application notes and protocols for the validation of a bioanalytical method for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be compliant with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[2][3][4] A robust and reliable bioanalytical method is crucial for the accurate assessment of pharmacokinetic parameters in drug development.

I. Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard (IS):

-

This compound (Analyte)

-

Benziodarone (Internal Standard)

-

-

Chemicals and Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

-

Labware:

-

Polypropylene tubes

-

96-well plates

-

Volumetric flasks and pipettes

-

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.

-

HPLC System: Capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is suitable for separation.[5]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.[6][7]

-

Aliquot 100 µL of plasma samples (blank, calibration standards, QC samples, and unknown samples) into polypropylene tubes.

-

Add 10 µL of the IS working solution to all samples except the blank matrix.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-